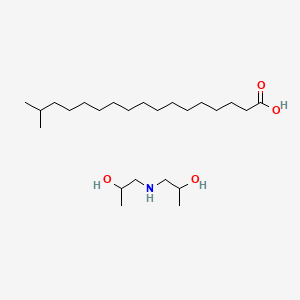
1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid is a compound that combines an amino alcohol and a fatty acid. The amino alcohol component, 1-(2-Hydroxypropylamino)propan-2-ol, is known for its applications in various chemical reactions and biological processes. The fatty acid component, 16-methylheptadecanoic acid, is a branched-chain fatty acid that is often found in natural sources such as dairy products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropylamino)propan-2-ol typically involves the reaction of propylene oxide with isopropylamine under controlled conditions. This reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the epoxide ring and the subsequent formation of the amino alcohol.
For the synthesis of 16-methylheptadecanoic acid, a common method involves the hydrogenation of 16-methylheptadecenoic acid. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired reduction.
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is also employed to isolate and purify the final products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxypropylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
16-methylheptadecanoic acid can participate in:
Esterification: Reacting with alcohols to form esters.
Amidation: Reacting with amines to form amides.
Hydrogenation: Further reduction to form saturated fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and influencing various biochemical pathways.
16-methylheptadecanoic acid exerts its effects by integrating into cellular membranes and influencing membrane fluidity and function. It can also act as a signaling molecule, modulating the activity of enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Similar compounds to 1-(2-Hydroxypropylamino)propan-2-ol include:
2-Amino-2-methyl-1-propanol: Another amino alcohol with similar reactivity.
3-Amino-1-propanol: A simpler amino alcohol with fewer carbon atoms.
Similar compounds to 16-methylheptadecanoic acid include:
Palmitic acid: A straight-chain saturated fatty acid.
Stearic acid: Another straight-chain saturated fatty acid with a longer carbon chain.
The uniqueness of 1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid lies in its combination of an amino alcohol and a branched-chain fatty acid, providing distinct chemical and biological properties that are not found in the individual components.
Properties
CAS No. |
93920-27-5 |
|---|---|
Molecular Formula |
C18H36O2.C6H15NO2 C24H51NO4 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-5(8)3-7-4-6(2)9/h17H,3-16H2,1-2H3,(H,19,20);5-9H,3-4H2,1-2H3 |
InChI Key |
JCYUOONTSJDBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


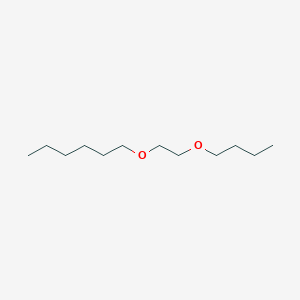
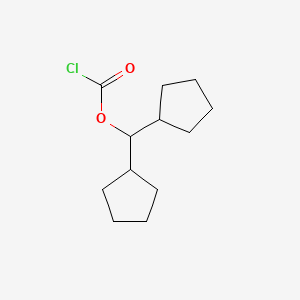
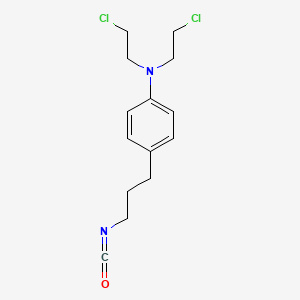
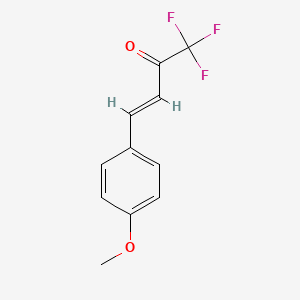
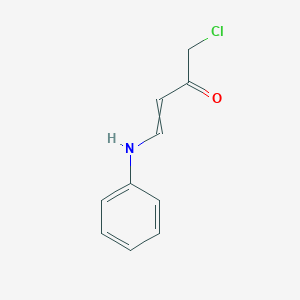
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
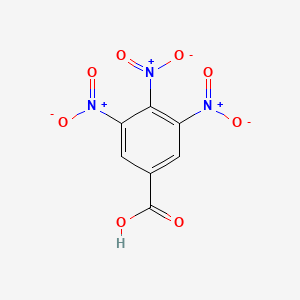
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
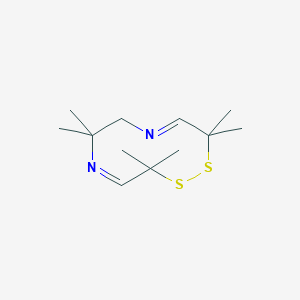

![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
![4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine](/img/structure/B14360198.png)
